3',5'-Dichloro-3-(4-methylphenyl)propiophenone

Lipophilicity Drug Design SAR

Researchers optimizing CNS-targeting SAR assays require intermediates with consistent purity and defined LogP. Variability in substitution patterns can confound membrane permeability data. • Defined 3,5-dichloro & 4-methyl substitution ensures reproducible steric/electronic profiles • 97% purity across batches minimizes impurity-driven artifacts • Higher computed LogP (5.12) vs. methoxy analogs enables preferential CNS/intracellular target engagement Ideal for medicinal chemistry and photoinitiator applications. Ships globally at ambient temperature.

Molecular Formula C16H14Cl2O
Molecular Weight 293.2 g/mol
CAS No. 898769-31-8
Cat. No. B1360524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dichloro-3-(4-methylphenyl)propiophenone
CAS898769-31-8
Molecular FormulaC16H14Cl2O
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3
InChIKeyUTQWUVZWCQAEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Profile


3',5'-Dichloro-3-(4-methylphenyl)propiophenone (CAS 898769-31-8) is a synthetic dichlorinated propiophenone derivative with the molecular formula C₁₆H₁₄Cl₂O and a molecular weight of 293.19 g/mol. It is primarily supplied as a research chemical with a typical purity specification of 95–97% . The compound is structurally characterized by a 3,5-dichlorophenyl ketone moiety linked via an ethylene bridge to a 4-methylphenyl (p-tolyl) group.

Why Generic Substitution Fails


Propiophenone derivatives with varying substitution patterns on the aryl rings exhibit distinct physicochemical and potentially biological properties that preclude simple interchangeability. The specific 3,5-dichloro substitution on the benzoyl ring combined with the 4-methyl substitution on the phenylalkyl moiety defines a unique steric and electronic profile . Substituting the 4-methyl group with other substituents (e.g., methoxy, chloro, or unsubstituted phenyl) alters lipophilicity, dipole moment, and metabolic stability, which can dramatically shift a compound's performance in structure-activity relationship (SAR) studies or as a synthetic intermediate .

Quantitative Differentiation Evidence


Lipophilicity: p-Tolyl vs. p-Methoxyphenyl Analog

The target compound exhibits a higher computed LogP compared to the 4-methoxy analog, indicating greater lipophilicity. This difference is driven by the replacement of the polar methoxy group with a hydrophobic methyl group .

Lipophilicity Drug Design SAR

Purity and Supplier Specifications

The compound is routinely available at a minimum purity of 95% from multiple suppliers, with certain vendors offering a 97% purity grade. This specification is comparable to the methoxy analog but superior to some less-characterized analogs where purity data is not consistently reported .

Reproducibility Procurement Quality Control

Best Application Scenarios


Lipophilic Drug Candidate Intermediate

The compound's higher computed LogP relative to its methoxy analog makes it a preferred intermediate for synthesizing drug candidates targeting intracellular or CNS targets where enhanced membrane permeability is desired .

Reproducible Biological SAR Studies

When biological activity data is generated, the compound's well-defined purity profile (95-97%) across multiple reputable suppliers ensures that SAR conclusions are not confounded by impurities, a risk with less standardized analogs .

Material Science and Polymer Chemistry

The dichlorinated propiophenone scaffold can serve as a photoinitiator or cross-linking agent in polymer chemistry, where the specific substitution pattern may influence UV absorption and reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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